2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is a compound derived from Neplanocin A, a known inhibitor of S-adenosylhomocysteine hydrolase. This compound has been studied for its potential effects on various biochemical pathways, particularly those involving methylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is typically synthesized through the metabolic conversion of Neplanocin A. This process involves treating cells with Neplanocin A, which is then converted to this compound through a series of enzymatic reactions .
Industrial Production Methods
the synthesis generally involves the use of specific cell lines and controlled reaction conditions to ensure the efficient conversion of Neplanocin A to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate has several scientific research applications, including:
Wirkmechanismus
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate exerts its effects primarily through the inhibition of S-adenosylhomocysteine hydrolase. This enzyme plays a crucial role in regulating cellular levels of S-adenosylhomocysteine, a potent inhibitor of methylation reactions. By inhibiting this enzyme, this compound can modulate various biochemical pathways involving methylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Adenosylmethionine: A physiologic methyl radical donor involved in enzymatic transmethylation reactions.
Neplanocin A: The parent compound from which 2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is derived.
Uniqueness
This compound is unique in its specific inhibition of S-adenosylhomocysteine hydrolase, which distinguishes it from other similar compounds like S-Adenosylmethionine and Neplanocin A. This unique mechanism of action makes it a valuable tool for studying methylation processes and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
90700-92-8 |
---|---|
Molekularformel |
C16H22N6O4S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate |
InChI |
InChI=1S/C16H22N6O4S/c17-9(16(25)26)2-1-3-27-5-8-4-10(13(24)12(8)23)22-7-21-11-14(18)19-6-20-15(11)22/h4,6-7,9-10,12-13,23-24H,1-3,5,17H2,(H,25,26)(H2,18,19,20) |
InChI-Schlüssel |
HZQGNPXDXPJJIS-UHFFFAOYSA-N |
SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)C[SH+]CCCC(C(=O)[O-])N |
Kanonische SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)C[SH+]CCCC(C(=O)[O-])N |
Synonyme |
S-neplanocyl-L-methionine S-neplanocylmethionine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.